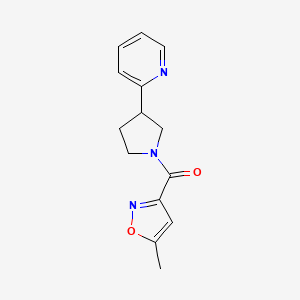

(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Polymorphism Studies

The supramolecular architectures of amide-containing compounds are highly dependent on side-chain substituents. In the case of N1,N3-bis(5-methylisoxazol-3-yl)malonamide, three distinct forms have been identified: two polymorphic forms and one solvate. Researchers have explored the interactions and energy content of these crystals, proposing crystallization mechanisms. The presence of dimethyl sulfoxide (DMSO) significantly impacts the formation of different forms, highlighting the role of solvent molecules .

Antimicrobial Potential

While specific studies on this compound’s antimicrobial properties are limited, related derivatives have shown promise. For instance, isoxazole-substituted compounds have been evaluated for their antimicrobial activity. Further investigations into N1,N3-bis(5-methylisoxazol-3-yl)malonamide could reveal its potential in combating microbial infections .

Anti-HIV-1 Activity

Although not directly studied for anti-HIV-1 effects, related indole derivatives have demonstrated activity against the virus. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives with molecular docking studies, suggesting their potential as anti-HIV agents .

Synthetic Chemistry and Oxazine Formation

The compound’s central carbon allows for flexible adaptation, leading to the formation of three distinct forms. In synthetic chemistry, N1,N3-bis(5-methylisoxazol-3-yl)malonamide could serve as a building block for creating diverse naphtho[1,2-e][1,3]oxazines. These compounds have applications in materials science and drug discovery .

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-8-13(16-19-10)14(18)17-7-5-11(9-17)12-4-2-3-6-15-12/h2-4,6,8,11H,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBZCDGEUZFESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)

![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)

![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)